molecular formula C12H20N6 B11028752 N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide

Cat. No.: B11028752
M. Wt: 248.33 g/mol
InChI Key: UXQZKGLGWWCIOQ-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide: is a compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperazine ring attached to a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-methylpiperazine and a suitable carboximidamide precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20N6

Molecular Weight

248.33 g/mol

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide

InChI

InChI=1S/C12H20N6/c1-9-8-10(2)15-12(14-9)16-11(13)18-6-4-17(3)5-7-18/h8H,4-7H2,1-3H3,(H2,13,14,15,16)

InChI Key

UXQZKGLGWWCIOQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C

Origin of Product

United States

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